molecular formula C11H15ClO B6319548 (1S)-2-chloro-1-(2,4,5-trimethylphenyl)ethanol CAS No. 1176571-49-5

(1S)-2-chloro-1-(2,4,5-trimethylphenyl)ethanol

Cat. No.: B6319548
CAS No.: 1176571-49-5
M. Wt: 198.69 g/mol
InChI Key: MMFBECABNPXRGF-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

While direct data on "(1S)-2-chloro-1-(2,4,5-trimethylphenyl)ethanol" are absent in the provided evidence, its structural analogs—chloroethanol derivatives with substituted aromatic rings—offer insights. This compound features a chiral center (1S configuration), a chlorinated ethanolic chain, and a 2,4,5-trimethylphenyl group. The trimethyl substitution distinguishes it from chlorinated or fluorinated phenyl analogs discussed in the evidence.

Properties

IUPAC Name

(1S)-2-chloro-1-(2,4,5-trimethylphenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClO/c1-7-4-9(3)10(5-8(7)2)11(13)6-12/h4-5,11,13H,6H2,1-3H3/t11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMFBECABNPXRGF-LLVKDONJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)C(CCl)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1C)[C@@H](CCl)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-2-chloro-1-(2,4,5-trimethylphenyl)ethanol can be achieved through several synthetic routes. One common method involves the reaction of 2,4,5-trimethylbenzaldehyde with chloroacetyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reduced using a reducing agent like sodium borohydride to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process typically includes the use of continuous flow reactors to ensure efficient mixing and reaction control. The purification of the final product is achieved through techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

(1S)-2-chloro-1-(2,4,5-trimethylphenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding ketone using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: Reduction of the compound can lead to the formation of the corresponding alkane using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol, potassium cyanide in water.

Major Products Formed

    Oxidation: 2-chloro-1-(2,4,5-trimethylphenyl)ethanone.

    Reduction: 2-chloro-1-(2,4,5-trimethylphenyl)ethane.

    Substitution: 2-methoxy-1-(2,4,5-trimethylphenyl)ethanol, 2-cyano-1-(2,4,5-trimethylphenyl)ethanol.

Scientific Research Applications

(1S)-2-chloro-1-(2,4,5-trimethylphenyl)ethanol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.

    Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of (1S)-2-chloro-1-(2,4,5-trimethylphenyl)ethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural differences arise from substituents on the phenyl ring and stereochemistry. Below is a comparative analysis of select analogs:

Compound Name Substituents on Phenyl Ring Molecular Formula Key Features/Applications References
(1S)-2-Chloro-1-(3,4-dichlorophenyl)ethanol 3,4-dichloro C₈H₇Cl₃O Intermediate in enantioselective synthesis; high ee (99.2%) via Ru catalysts
(S)-2-Chloro-1-(4-fluorophenyl)ethanol 4-fluoro C₈H₈ClFO Predicted boiling point: 256.6°C; potential pharmaceutical applications
1-(2,4,5-Trichlorophenyl)ethanol (metabolite) 2,4,5-trichloro C₈H₇Cl₃O Metabolite of tetrachlorvinphos (insecticide); conjugated forms analyzed
(R)-2-Chloro-1-(2,4-dichlorophenyl)ethanol 2,4-dichloro C₈H₇Cl₃O 92.4% yield via borane complexes; 99.3% ee
(1S)-2-Chloro-1-(3,4-difluorophenyl)ethanol 3,4-difluoro C₈H₇ClF₂O Density: 1.372 g/cm³; stored at 2–8°C

Physicochemical Properties

  • Lipophilicity : Trimethyl groups in the target compound likely enhance lipophilicity compared to chlorinated/fluorinated analogs, affecting solubility and membrane permeability.
  • Boiling Points: Fluorinated analogs (e.g., 256.6°C for (S)-2-chloro-1-(4-fluorophenyl)ethanol) suggest higher volatility than chlorinated derivatives .
  • Stability: Metabolites like 1-(2,4,5-trichlorophenyl)-ethanol exhibit conjugated forms (e.g., glucuronides), indicating metabolic modifications in vivo .

Biological Activity

(1S)-2-chloro-1-(2,4,5-trimethylphenyl)ethanol is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a chiral alcohol structure with a chloro substituent and a trimethylphenyl group. Its chemical formula is C12H17ClO, and it is characterized by the following functional groups:

  • Chloro group : Contributes to its reactivity and potential biological interactions.
  • Alcohol group : May participate in hydrogen bonding and other interactions with biological macromolecules.

Biological Activities

Research indicates that this compound exhibits several biological activities:

1. Antimicrobial Properties

Studies have highlighted the compound's potential as an antimicrobial agent. It has been shown to inhibit the growth of various bacterial strains, suggesting its utility in developing new antibiotics or preservatives .

2. Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties. Mechanistic studies suggest that it can inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation .

The mechanism through which this compound exerts its effects likely involves:

  • Enzyme Inhibition : The chloro group may facilitate nucleophilic substitution reactions that lead to enzyme inhibition.
  • Receptor Modulation : The compound may bind to specific receptors or enzymes, altering their activity and influencing various biological pathways .

Research Findings

Recent studies have provided valuable insights into the biological activity of this compound:

Case Studies

  • A study investigating its antimicrobial activity found that this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported in the range of 10-20 µg/mL .

Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibits growth of S. aureus
Inhibits growth of E. coli
Anti-inflammatoryReduces inflammation in vitro

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.